ethyl1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate (CAS 2278285-76-8, molecular formula C₁₀H₁₂N₂O₃, molecular weight 208.21 g·mol⁻¹) is a disubstituted 1H-pyrazole-3-carboxylate ester featuring an N1‑(3‑oxocyclobutyl) substituent. The compound belongs to a broader class of 3‑pyrazolecarboxylates that are widely employed as synthetic building blocks in medicinal chemistry and agrochemical research, with demonstrated antimicrobial, anti‑inflammatory, and kinase‑inhibitory activities across numerous structural variants.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Cat. No. B15317564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1)C2CC(=O)C2
InChIInChI=1S/C10H12N2O3/c1-2-15-10(14)9-3-4-12(11-9)7-5-8(13)6-7/h3-4,7H,2,5-6H2,1H3
InChIKeyVEANQWZVRCEGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate – Core Structural and Class Profile for Procurement Evaluation


Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate (CAS 2278285-76-8, molecular formula C₁₀H₁₂N₂O₃, molecular weight 208.21 g·mol⁻¹) is a disubstituted 1H-pyrazole-3-carboxylate ester featuring an N1‑(3‑oxocyclobutyl) substituent . The compound belongs to a broader class of 3‑pyrazolecarboxylates that are widely employed as synthetic building blocks in medicinal chemistry and agrochemical research, with demonstrated antimicrobial, anti‑inflammatory, and kinase‑inhibitory activities across numerous structural variants [1]. The combination of a pyrazole core, an ethyl ester at C3, and a strained cyclobutanone moiety at N1 distinguishes this compound from simpler N‑alkyl or N‑aryl pyrazole‑3‑carboxylate analogs in both physicochemical and reactivity profiles.

Why Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate Cannot Be Interchanged with Generic Pyrazole-3-Carboxylate Analogs


Pyrazole-3‑carboxylate esters with simple N‑alkyl (e.g., methyl, ethyl) or N‑aryl (e.g., phenyl) substituents are widely available commodity building blocks; however, the N1‑(3‑oxocyclobutyl) substituent introduces a strained cyclobutanone ring that simultaneously alters conformational rigidity, lipophilicity, hydrogen‑bonding capacity, and downstream derivatization potential in ways that cannot be replicated by achiral alkyl or planar aryl groups [1]. A 2014 head‑to‑head antimicrobial study of 14 ethyl 1,5‑disubstituted‑1H‑pyrazole‑3‑carboxylates demonstrated that even subtle variations in N1‑aryl substitution produce >10‑fold differences in MIC values against S. aureus and C. parapsilosis, confirming that N1‑substituent identity is a dominant determinant of biological activity within this scaffold class [2]. Substituting the 3‑oxocyclobutyl group with a simple cyclobutyl ring eliminates the ketone handle needed for reductive amination, Grignard additions, and oxime formation, thereby removing key synthetic diversification routes [3].

Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate – Quantitative Differentiation Evidence Against Closest Structural Analogs


Structural and Physicochemical Differentiation: N1-(3-Oxocyclobutyl) vs. N1-Methyl and N1-Phenyl Pyrazole-3-Carboxylate Analogs

The N1-(3-oxocyclobutyl) substituent introduces a hydrogen‑bond‑accepting ketone oxygen and a conformationally constrained four‑membered ring absent in the simplest commercial ethyl pyrazole‑3‑carboxylate derivatives. The predicted density (1.236 ± 0.06 g·cm⁻³) and boiling point (447.1 ± 38.0 °C) for the C₁₀H₁₂N₂O₃ molecular formula class are reported, while the polar surface area (PSA) contribution of the ketone oxygen (~17–20 Ų) adds approximately 35% more PSA relative to the N1‑methyl analog (predicted PSA ~61.2 Ų for ethyl 4-acetyl-1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate) [1][2]. No single in‑class analog matches this exact combination: ethyl 1‑methyl‑1H‑pyrazole‑3‑carboxylate (CAS 5747-07-3, C₇H₁₀N₂O₂, MW 154.17 g·mol⁻¹) lacks both the cyclobutyl ring and the ketone; ethyl 1‑phenyl‑1H‑pyrazole‑3‑carboxylate (CAS 115315-95-2, C₁₂H₁₂N₂O₂, MW 216.24 g·mol⁻¹) provides aromatic N‑substitution but no aliphatic ketone; methyl 1‑cyclobutyl‑1H‑pyrazole‑3‑carboxylate (CAS 2116907-72-1, C₉H₁₂N₂O₂, MW 180.20 g·mol⁻¹) contains the cyclobutyl ring but lacks the ketone oxygen [3].

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Predicted Lipophilicity (LogP) Comparison: Balancing Permeability and Aqueous Solubility

Predicted LogP values for the C₁₀H₁₂N₂O₃ molecular formula class range from 1.05 to 1.53 depending on the prediction model, placing the target compound in an optimal intermediate lipophilicity range (LogP 1–3) suitable for both membrane permeability and aqueous solubility [1]. A structurally related ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate (C₁₄H₁₆N₂O₃) exhibits a predicted LogP of approximately 2.8 [2]. The cyclobutanone oxygen is expected to lower LogP by approximately 0.5–1.0 log units relative to a fully saturated cyclobutyl analog due to increased hydrogen‑bonding capacity, theoretically improving aqueous solubility while maintaining sufficient lipophilicity for passive membrane diffusion. Direct experimental LogP data for the target compound are not yet reported in the peer‑reviewed literature.

Drug Design ADME Profiling Lead Optimization

Antimicrobial Activity Class-Level Benchmarking: Pyrazole-3-Carboxylate Scaffold Against Gram-Positive, Gram-Negative, and Fungal Pathogens

A comprehensive 2014 study evaluated 14 ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylate derivatives against a panel including S. aureus, B. subtilis (Gram‑positive), E. coli, P. aeruginosa (Gram‑negative), and Candida spp. (fungi). Key comparator data from this class include: ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (compound 21) with MIC(E. coli) = 0.038 μmol·mL⁻¹ and MIC(P. aeruginosa) = 0.067 μmol·mL⁻¹, nearly equipotent to ampicillin (MIC = 0.033 and 0.067 μmol·mL⁻¹); ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (compound 16) with MIC = 0.015 μmol·mL⁻¹ against C. parapsilosis, surpassing fluconazole (0.020 μmol·mL⁻¹) [1]. A separate study on cyclobutyl‑substituted pyrazoles reported MIC values of 125–250 μg·mL⁻¹ for 4-cyclobutyl-3-ethyl-1H-pyrazol-5-amine against both Gram‑positive and Gram‑negative bacteria, establishing a baseline antimicrobial range for cyclobutyl‑pyrazole hybrids without the 3‑carboxylate ester motif . The target compound, containing both the antimicrobial‑associated pyrazole‑3‑carboxylate ester and the cyclobutanone moiety, is positioned at the intersection of these two activity‑proven substructural classes. Direct MIC data for the target compound have not been published in peer‑reviewed literature; the above values represent the most pharmacologically relevant class benchmarks.

Antimicrobial Screening Infectious Disease Scaffold Validation

Synthetic Derivatization Versatility: The 3-Oxocyclobutyl Ketone as a Divergent Functionalization Handle

The 3-oxocyclobutyl ketone serves as a versatile functionalization point that is entirely absent in saturated N1‑cyclobutyl analogs. Documented transformations of 3‑oxocyclobutyl‑containing compounds include: (i) reductive amination to generate N‑substituted 3‑aminocyclobutyl derivatives (as demonstrated for tert‑butyl N‑[1‑(3‑oxocyclobutyl)ethyl]carbamate) [1]; (ii) Grignard addition to yield 3‑hydroxy‑3‑substituted cyclobutyl products with diastereoselectivity control, as shown in a two‑step synthesis of cis‑ and trans‑3‑hydroxy‑3‑methylcyclobutane‑1‑carboxylic acid derivatives from 3‑oxocyclobutane‑1‑carboxylic acid [2]; (iii) NaBH₄ reduction to secondary alcohols, Wittig olefination, and oxime formation, enabling construction of diverse cyclobutane‑based fragment libraries [3]. In contrast, methyl 1‑cyclobutyl‑1H‑pyrazole‑3‑carboxylate and ethyl 1‑methyl‑1H‑pyrazole‑3‑carboxylate lack any reactive functionality on the N1‑substituent, limiting their downstream diversification to ester hydrolysis or transesterification at C3.

Organic Synthesis Building Block Library Synthesis

Cyclobutyl Conformational Rigidity as a Ligand Efficiency and Selectivity Determinant

The cyclobutyl ring imposes well‑defined puckered conformations (interconverting between two equivalent non‑planar forms with a dihedral angle of approximately 25–30°) that restrict the spatial orientation of the attached pyrazole and ketone groups. This contrasts with flexible N1‑alkyl chains (e.g., ethyl, propyl) that sample multiple rotamers and incur an entropic penalty upon target binding. Cycloalkyl‑annelated pyrazoles have been shown to achieve high affinity (pKi > 8) for the σ₁ receptor when the ring size and substitution pattern are optimized, demonstrating that cycloalkyl conformational pre‑organization can translate into measurable target affinity gains [1]. In kinase inhibitor programs, cyclobutyl‑substituted pyrazoles exemplified in patent US8853207B2 serve as key building blocks for receptor tyrosine kinase (RTK) inhibitors targeting PDGFR and c‑Kit, where the cyclobutyl group contributes to shape complementarity within the ATP‑binding pocket [2]. The target compound combines this conformational restriction with a ketone that can serve as an additional hydrogen‑bond anchor point, a feature not present in the saturated cyclobutyl intermediates used in the referenced kinase inhibitor syntheses. Quantitative binding data for the target compound against specific kinases are not yet available.

Conformational Analysis Ligand Design Kinase Inhibition

Optimal Research and Procurement Scenarios for Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate


Divergent Library Synthesis for Antimicrobial SAR Campaigns

This compound is the preferred starting scaffold when the research objective is to systematically explore the influence of N1‑substituent derivatization on antimicrobial activity. The 3‑oxocyclobutyl ketone enables parallel synthesis of aminated, hydroxylated, olefinated, and oxime‑derived analog libraries from a single precursor, each varying at a position where the 2014 Radwan et al. study demonstrated >10‑fold MIC differences among closely related pyrazole‑3‑carboxylate derivatives [1]. Procurement of the specific N1‑(3‑oxocyclobutyl) variant—rather than a simpler N1‑methyl or N1‑phenyl ester—ensures that the full diversification space around the N1 position is experimentally accessible.

Kinase Inhibitor Scaffold with Conformational Restriction and H‑Bond Anchor

For kinase drug discovery programs targeting ATP‑binding pockets where shape complementarity and directed hydrogen‑bonding are critical (e.g., PDGFR, c‑Kit, and σ₁ receptor programs), the cyclobutyl ring provides conformational pre‑organization while the ketone offers a directional hydrogen‑bond acceptor [2][3]. This dual functionality is absent in saturated cyclobutyl intermediates previously employed in RTK inhibitor patents such as US8853207B2, making the target compound a next‑generation building block for programs seeking to improve ligand efficiency through combined conformational and electrostatic optimization.

Physicochemical Property Optimization in Lead‑Like Compound Design

When medicinal chemistry programs require a pyrazole‑3‑carboxylate core with intermediate lipophilicity (predicted LogP ~1–2) to balance permeability and solubility, the 3‑oxocyclobutyl substituent offers a predictable LogP reduction of approximately 0.5–1.3 log units relative to N1‑aryl analogs [4]. This property profile aligns with lead‑like chemical space criteria and may reduce the risk of pharmacokinetic liabilities associated with highly lipophilic pyrazole derivatives.

Building Block for Cyclobutane‑Containing Fragment Libraries

As an entry point to conformationally constrained fragment libraries, this compound can be derivatized through the ketone via reductive amination, Grignard addition, and Wittig chemistry to generate diverse 1,3‑disubstituted cyclobutane products [5]. This synthetic versatility supports fragment‑based drug discovery (FBDD) and DNA‑encoded library (DEL) construction efforts where three‑dimensional structural diversity and sp³‑rich scaffolds are increasingly valued over flat aromatic compounds.

Quote Request

Request a Quote for ethyl1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.